molecular formula C15H23NO3S2 B2740073 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one CAS No. 1797276-85-7

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one

Cat. No.: B2740073
CAS No.: 1797276-85-7
M. Wt: 329.47
InChI Key: BIICFIBVNVTMBV-UHFFFAOYSA-N
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Description

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one is a synthetic organic compound featuring a unique structural framework. Its core consists of:

  • Azetidine ring: A four-membered nitrogen-containing heterocycle substituted with an isobutylsulfonyl group at the 3-position.
  • Propan-1-one chain: Linked to the azetidine ring, this ketone group provides a polarizable carbonyl center.
  • 3-Methylthiophen-2-yl group: A thiophene derivative with a methyl substituent at the 3-position, contributing aromatic and hydrophobic characteristics.

This compound’s hybrid structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide and heterocyclic motifs.

Properties

IUPAC Name

1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3S2/c1-11(2)10-21(18,19)13-8-16(9-13)15(17)5-4-14-12(3)6-7-20-14/h6-7,11,13H,4-5,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIICFIBVNVTMBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)N2CC(C2)S(=O)(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.

    Thiophene Derivative Synthesis: The thiophene moiety is synthesized separately, often through methods like the Gewald reaction, which involves the condensation of ketones with sulfur and nitriles.

    Coupling Reactions: The final step involves coupling the azetidine and thiophene derivatives through carbon-carbon bond-forming reactions, such as the use of organometallic reagents or cross-coupling reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Potential

Research indicates that 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, preliminary evaluations suggest that this compound may exhibit IC50 values in the low micromolar range against human tumor cells, indicating significant potency against cancerous cells.

Case Studies and Research Findings

Several studies have investigated the applications of related compounds with similar structures, providing insights into their therapeutic potential:

  • Antitumor Activity Evaluation : A study evaluated a series of azetidine derivatives for their anticancer activity, revealing that modifications to the azetidine ring significantly influenced their efficacy against various cancer cell lines .
  • Synthesis and Screening : Another research effort focused on synthesizing sulfonamide derivatives and assessing their biological activities, highlighting the importance of structural diversity in enhancing anticancer properties .

Comparative Data Table

Compound NameStructure FeaturesBiological ActivityIC50 Values (μM)
This compoundAzetidine ring, sulfonamide groupAnticancerTBD
Related Azetidine DerivativeSimilar azetidine structureAnticancer15.72/50.68 (GI50/TGI)
Sulfonamide HybridTriazine-sulfonamide structureAntitumor1.9 - 7.52

Mechanism of Action

The mechanism of action of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring can interact with active sites, while the sulfonyl and thiophene groups can modulate the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Core Structure Key Substituents Evidence Source
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one (Target) Azetidine + propanone + thiophene Isobutylsulfonyl, 3-methylthiophen-2-yl N/A
1-(3-Chlorophenyl)-3-(4-fluorophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole (5c) Pyrazole + thiophene 3-Chlorophenyl, 4-fluorophenyl, 3-methylthiophen
1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one (1) Propenone + thiophene 5-Chlorothiophen-2-yl, phenyl
1-(5-Chloro-3-methylbenzo[b]thiophen-2-yl)-3-(phenylthio)propan-1-one Benzo[b]thiophene + propanone 5-Chloro-3-methylbenzo[b]thiophen, phenylthio

Key Observations :

  • Pyrazole vs.
  • Thiophene vs. Benzo[b]thiophene : The benzo[b]thiophene in adds aromatic bulk, possibly improving π-π stacking but reducing solubility compared to the target’s simpler thiophene.
  • Propanone vs. Propenone: Compound 1 (propenone) has a conjugated double bond, increasing planarity and reactivity compared to the saturated propanone chain in the target .

Physicochemical Properties

Table 2: Physicochemical Data

Compound Name Molecular Formula Molar Mass (g/mol) Melting Point (°C) Solubility Trends Evidence Source
Target Compound ~C₁₇H₂₃NO₃S₂ ~377.5 Not reported Moderate (polar groups) N/A
1-(3-(Methylthio)phenyl)propan-2-one C₁₀H₁₂OS 180.27 Not reported Lipophilic (S-methyl)
3-Benzyl-3-hydroxy-2-(thiophen-2-ylmethyl)isoindolin-1-one (1p) C₂₀H₁₇NO₂S 343.42 185–189 Low (crystalline solid)

Analysis :

  • The target compound’s sulfonyl group likely increases polarity compared to the methylthio group in , enhancing aqueous solubility.
  • The higher molar mass (~377.5 g/mol) compared to and suggests greater molecular complexity, which may impact bioavailability.

Biological Activity

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one is a synthetic compound that has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an azetidine ring substituted with an isobutylsulfonyl group and a propanone moiety linked to a 3-methylthiophen-2-yl group. The unique structural components may influence its biological interactions and efficacy.

Enzyme Inhibition

Research indicates that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways. The sulfonyl group is known to participate in various biochemical interactions, potentially modulating enzyme activity.

Antimicrobial Properties

Studies have suggested that compounds with similar structures exhibit antimicrobial properties. The presence of the azetidine ring and sulfonyl groups may enhance the compound's ability to disrupt bacterial cell walls or interfere with metabolic processes in microorganisms.

Anticancer Activity

Preliminary investigations into the anticancer potential of related azetidine derivatives have shown promise. These compounds may induce apoptosis in cancer cells through mechanisms such as the inhibition of cell proliferation and modulation of signaling pathways.

Case Studies

  • Antimicrobial Activity : A study conducted on azetidine derivatives demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membrane integrity.
  • Anticancer Effects : In vitro studies on similar azetidine-based compounds revealed cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involved the induction of oxidative stress leading to cell death.
  • Enzyme Interaction : A detailed kinetic analysis showed that the compound could inhibit specific enzymes like cyclooxygenase (COX), which plays a critical role in inflammation and cancer progression.

Data Table: Summary of Biological Activities

Biological ActivityTarget Organism/Cell LineMechanism of ActionReference
AntimicrobialGram-positive bacteriaDisruption of cell membrane
AntimicrobialGram-negative bacteriaInhibition of metabolic processes
AnticancerBreast cancer cellsInduction of apoptosis
AnticancerLung cancer cellsModulation of signaling pathways
Enzyme inhibitionCOXCompetitive inhibition

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